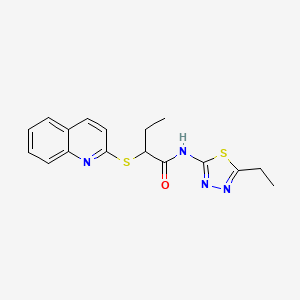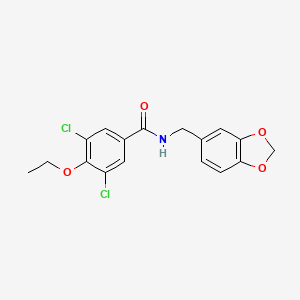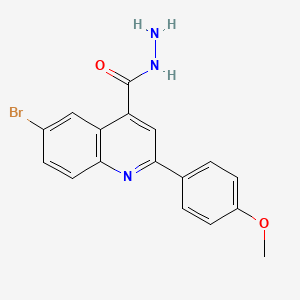![molecular formula C14H12N2S2 B6077858 2-methyl-4-[(4-methylphenyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B6077858.png)
2-methyl-4-[(4-methylphenyl)thio]thieno[2,3-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-4-[(4-methylphenyl)thio]thieno[2,3-d]pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a thieno[2,3-d]pyrimidine derivative that has shown promising results in various research studies. In
作用机制
The mechanism of action of 2-methyl-4-[(4-methylphenyl)thio]thieno[2,3-d]pyrimidine is not fully understood. However, it has been suggested that it may act by inhibiting various enzymes and signaling pathways that are involved in inflammation, oxidative stress, and tumor growth.
Biochemical and Physiological Effects:
2-methyl-4-[(4-methylphenyl)thio]thieno[2,3-d]pyrimidine has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It also exhibits antioxidant activity by reducing the levels of reactive oxygen species and increasing the levels of antioxidant enzymes such as superoxide dismutase and catalase. In addition, it has been found to inhibit the growth of various tumor cells.
实验室实验的优点和局限性
One of the major advantages of using 2-methyl-4-[(4-methylphenyl)thio]thieno[2,3-d]pyrimidine in lab experiments is its potential to exhibit anti-inflammatory, antioxidant, and antitumor properties. This makes it a useful compound for studying the mechanisms involved in these processes. However, one of the limitations is the lack of comprehensive studies on its toxicity and safety profile.
未来方向
There are several future directions for research on 2-methyl-4-[(4-methylphenyl)thio]thieno[2,3-d]pyrimidine. One of the areas of interest is the development of novel derivatives with improved pharmacological properties. Another area of research is the investigation of its potential applications in the treatment of various diseases such as diabetes, neurodegenerative disorders, and cardiovascular diseases. In addition, more studies are needed to explore its toxicity and safety profile to ensure its safe use in clinical settings.
Conclusion:
In conclusion, 2-methyl-4-[(4-methylphenyl)thio]thieno[2,3-d]pyrimidine is a promising compound that has potential applications in the field of medicine. Its anti-inflammatory, antioxidant, and antitumor properties make it a useful compound for studying the mechanisms involved in these processes. However, more research is needed to explore its toxicity and safety profile and to develop novel derivatives with improved pharmacological properties.
合成方法
The synthesis of 2-methyl-4-[(4-methylphenyl)thio]thieno[2,3-d]pyrimidine has been reported in various research studies. One of the most common methods involves the reaction of 4-methylthiophenol with 2-methylthio-4,6-dichloropyrimidine in the presence of a base such as potassium carbonate. The resulting product is then treated with a palladium catalyst to obtain 2-methyl-4-[(4-methylphenyl)thio]thieno[2,3-d]pyrimidine.
科学研究应用
2-methyl-4-[(4-methylphenyl)thio]thieno[2,3-d]pyrimidine has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anti-inflammatory, antioxidant, and antitumor properties. In addition, it has been found to have potential applications in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders.
属性
IUPAC Name |
2-methyl-4-(4-methylphenyl)sulfanylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2S2/c1-9-3-5-11(6-4-9)18-14-12-7-8-17-13(12)15-10(2)16-14/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PULBWHGPUMSMOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC(=NC3=C2C=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(4-methylphenyl)sulfanylthieno[2,3-d]pyrimidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 5-{methyl[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]amino}-5-oxopentanoate](/img/structure/B6077783.png)

![2-[4-(1-benzyl-4-piperidinyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B6077802.png)
![{4-[3-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-5-mercapto-4H-1,2,4-triazol-4-yl]phenyl}acetic acid](/img/structure/B6077803.png)

![11-(2-furyl)-N-(2-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B6077815.png)
![{3-(4-fluorobenzyl)-1-[(2-methoxy-1-naphthyl)methyl]-3-piperidinyl}methanol](/img/structure/B6077816.png)
![3-[2-(4-fluoro-3-methoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]phenol](/img/structure/B6077817.png)
![1-(4-ethyl-1-piperazinyl)-3-(4-{[(5-fluoro-2-methylbenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6077819.png)
![{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B6077821.png)
![N-[4-hydroxy-5-isopropyl-2-methyl-3-(phenylsulfonyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B6077826.png)
![2-[4-(3,5-dimethoxybenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6077834.png)
![1'-[(2E)-4-methyl-2-pentenoyl]-N-(tetrahydro-2-furanylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B6077848.png)